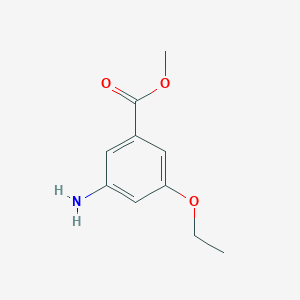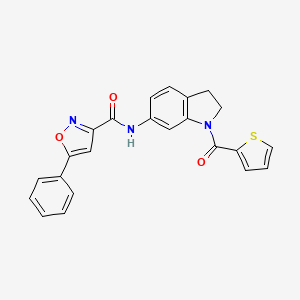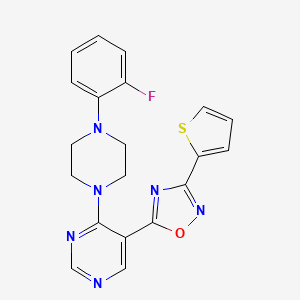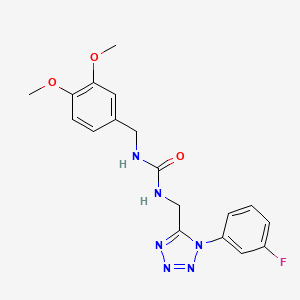
2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one” is a complex organic molecule. It likely contains a benzoxazinone core, which is a type of heterocyclic compound . The “2-(dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the benzoxazinone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have been synthesized using techniques like atom transfer radical polymerization (ATRP) .Aplicaciones Científicas De Investigación
Antioxidant Activity
DMB possesses antioxidant properties due to its structural features. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its potential in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. DMB has shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. It could be valuable in managing chronic inflammatory conditions such as arthritis and inflammatory bowel diseases .
Anticancer Potential
Studies suggest that DMB exhibits anticancer effects. It interferes with cancer cell growth, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of blood vessels that feed tumors). Researchers are investigating its use as an adjunct therapy in cancer treatment .
Drug Delivery Systems
DMB’s amphiphilic nature makes it suitable for drug delivery systems. Researchers have modified block copolymers with DMB side chains, creating micelles capable of loading both anticancer drugs and nucleic acids (e.g., DNA). These nanocarriers show promise for simultaneous drug and gene delivery in cancer therapy .
Stimuli-Responsive Materials
Block copolymers containing DMB as the hydrophilic block have been used to create stimuli-responsive polymersomes. These aggregates precipitate at higher temperatures due to the low critical solution temperature (LCST) of the DMB block. Such materials find applications in controlled drug release and smart coatings .
Heavy Metal Adsorption
DMB-modified polymeric materials have been investigated for their ability to adsorb heavy metals. For instance, pH and temperature-responsive polyhedral oligomeric silsesquioxane (POSS)-based polymers containing DMB efficiently adsorb hexavalent chromium (Cr(VI)). This property could be harnessed for environmental remediation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)12-13-8-6-10(17-4)9(16-3)5-7(8)11(15)18-12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJRYHTAOQROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2C(=O)O1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)


![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)

![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)